2,3-Dihydrofuro[3,2-b]pyridin-3-ol
Description
Conceptual Framework of Fused Heterocyclic Systems in Contemporary Chemical Research
Fused heterocyclic systems are complex molecular architectures composed of two or more heterocyclic rings that share atoms and the bond between them. fiveable.mersc.org These structures are of significant interest in organic chemistry due to their unique chemical properties and diverse biological activities. fiveable.me The presence of multiple heteroatoms, such as nitrogen, oxygen, and sulfur, within the fused rings enhances their reactivity and provides numerous possibilities for functionalization, making them versatile building blocks in synthetic chemistry. fiveable.me
The structural rigidity and defined three-dimensional shape of fused heterocycles allow for specific interactions with biological targets, a crucial aspect in pharmaceutical development. fiveable.me Consequently, these systems form the core scaffold of many natural products and synthetic drugs. rsc.org Researchers are continuously exploring new synthetic methodologies to access novel and complex fused heterocyclic systems efficiently. rsc.org These methods often involve multi-step reactions or cyclization processes to construct the desired molecular frameworks. fiveable.meacs.org The development of such strategies is vital for creating diverse libraries of compounds for drug discovery and materials science applications. rsc.org
Academic Significance of the Furo[3,2-b]pyridine (B1253681) Core as a Privileged Scaffold
The furo[3,2-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets, often with high affinity and selectivity. The unique arrangement of the furan (B31954) and pyridine (B92270) rings in the furo[3,2-b]pyridine system provides a versatile template for the design of biologically active molecules. researchgate.netnih.govsigmaaldrich.com
Research has demonstrated that derivatives of the furo[3,2-b]pyridine scaffold exhibit a wide range of biological activities. For instance, they have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs) and as modulators of the Hedgehog signaling pathway, both of which are important targets in cancer therapy. researchgate.netnih.govsigmaaldrich.com The furo[3,2-b]pyridine motif has also been explored for its potential in developing inhibitors for other kinases and as cholinergic ligands for nicotinic receptors, suggesting its relevance in treating neurological disorders. researchgate.netgoogle.com
The synthesis of functionalized furo[3,2-b]pyridines is an active area of research. Various synthetic strategies have been developed to introduce substituents at different positions of the bicyclic core, allowing for the fine-tuning of their biological properties. researchgate.netrsc.org These methods often employ metal-mediated cross-coupling reactions to build molecular complexity. researchgate.net
Table 1: Selected Research Findings on Furo[3,2-b]pyridine Derivatives
| Derivative Class | Biological Target/Activity | Key Findings |
| 3,5-disubstituted furo[3,2-b]pyridines | cdc-like kinases (CLKs) | Potent, cell-active, and highly selective inhibitors. researchgate.netnih.govsigmaaldrich.com |
| 3,5,7-trisubstituted furo[3,2-b]pyridines | Hedgehog signaling pathway | Sub-micromolar modulators of the pathway. researchgate.net |
| General furo[3,2-b]pyridines | Nicotinic receptors | Potent and selective cholinergic ligands. google.com |
| Dihydrofuro[3,2-b]piperidine derivatives | α-glucosidase | Significant inhibitory potency, with some compounds being more effective than the control drug acarbose. nih.gov |
| Dihydrofuro[2,3-b]pyridine derivatives | Interleukin-1 receptor-associated kinase 4 (IRAK4) | Development of potent inhibitors for inflammatory and autoimmune diseases. nih.gov |
Contextualization of 2,3-Dihydrofuro[3,2-b]pyridin-3-ol within Dihydrofuro[3,2-b]pyridine Research
This compound is a specific derivative within the broader class of dihydrofuro[3,2-b]pyridines. The "dihydro" prefix indicates the presence of a partially saturated furan ring in the fused system. The hydroxyl group at the 3-position introduces a key functional group that can participate in hydrogen bonding and serve as a handle for further chemical modifications.
While research on the parent furo[3,2-b]pyridine and its various substituted analogs is extensive, studies specifically focusing on this compound are more niche. However, its structure is relevant in the context of developing novel therapeutic agents. For example, derivatives of this compound have been investigated as inhibitors of NF-κB inducing kinase (NIK), a target for autoimmune diseases and certain cancers. googleapis.com Additionally, brominated analogs of this compound have been synthesized and characterized. cymitquimica.comgoogle.comarctomsci.comaccelachem.com
The synthesis of this compound and its derivatives often involves multi-step sequences starting from appropriately substituted pyridines. chemsynthesis.comchemsynthesis.com The characterization of these compounds relies on standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. google.com
Table 2: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Research Mention |
| This compound | Not Available | C₇H₇NO₂ | Intermediate in synthesis of other compounds. chemsynthesis.comchemsynthesis.comgoogle.com |
| 5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol | 2376147-47-4 | C₇H₆BrNO₂ | Mentioned in safety data sheets and as a synthetic intermediate. cymitquimica.comarctomsci.com |
| 6-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol | 2364560-38-1 | C₇H₆BrNO₂ | Used in the synthesis of compounds for modulating HuR (ELAVL1). google.comaccelachem.comgoogle.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydrofuro[3,2-b]pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-5-4-10-6-2-1-3-8-7(5)6/h1-3,5,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJQWOVIGRREKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3 Dihydrofuro 3,2 B Pyridin 3 Ol and Analogues
Retrosynthetic Analysis Strategies for the 2,3-Dihydrofuro[3,2-b]pyridine-3-ol Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. By mentally disconnecting the target molecule into simpler, commercially available starting materials, chemists can map out a forward synthesis.
Disconnection Approaches for the Dihydrofuran Ring Formation
The formation of the dihydrofuran ring is a critical step in the synthesis of the 2,3-dihydrofuro[3,2-b]pyridine (B3059227) core. Several disconnection strategies can be envisioned. One common approach involves disconnecting the C-O and C-C bonds of the dihydrofuran ring. This leads to precursors such as a 2-halopyridine and a suitably functionalized C2 component that can undergo subsequent cyclization. For instance, a nucleophilic aromatic substitution on a 2-halopyridine followed by an intramolecular ring closure is a frequently employed strategy. Another approach involves an intramolecular Diels-Alder reaction, where a triazine and an alkyne can react to form a dihydrofuro[2,3-b]pyridine, which can then be oxidized. nih.gov
| Disconnection Approach | Precursors | Key Reaction Type |
| C-O and C-C bond cleavage | 2-halopyridine and a C2 synthon | Nucleophilic Aromatic Substitution followed by Intramolecular Cyclization |
| C-C and C-C bond cleavage (Diels-Alder) | Triazine and Alkyne | Intramolecular Diels-Alder Reaction |
Functional Group Interconversions Leading to the 3-Hydroxyl Moiety
The introduction of the 3-hydroxyl group is another crucial aspect of the synthesis. Retrosynthetically, this hydroxyl group can be derived from a variety of other functional groups through well-established functional group interconversions. For example, a ketone at the 3-position can be reduced to the desired alcohol. Alternatively, an ester group can be saponified and then decarboxylated to yield a hydroxyl functionality. nih.gov The conversion of an alcohol to a triflate has also been demonstrated as a strategic move to enable further palladium-mediated coupling reactions at that position. nih.gov
| Precursor Functional Group at C3 | Target Functional Group | Key Reaction Type |
| Ketone | Hydroxyl | Reduction |
| Ester | Hydroxyl | Saponification and Decarboxylation |
| Hydroxyl | Triflate | Tritylation |
Catalytic and Stoichiometric Synthetic Routes to Dihydrofuro[3,2-b]pyridines
Both catalytic and stoichiometric methods have been successfully applied to the synthesis of the dihydrofuro[3,2-b]pyridine core. These methods offer different advantages in terms of efficiency, selectivity, and substrate scope.
Cyclization Reactions for Furo[3,2-b]pyridine (B1253681) Core Assembly
The construction of the fused furo[3,2-b]pyridine ring system is typically achieved through cyclization reactions. These can be broadly categorized into intramolecular and oxidative cyclization approaches.
Intramolecular cyclization is a powerful strategy that involves the formation of a ring from a single molecule containing all the necessary atoms. A common method involves the tandem SNAr-cyclization reaction of a substituted pyridine (B92270) with a hydroxyacetate derivative. nih.gov For example, ethyl 2-hydroxyacetate can be deprotonated to form a nucleophilic alkoxide that displaces a 2-chloro group on a pyridine ring, with the resulting intermediate undergoing intramolecular cyclization to form the furo[2,3-b]pyridine (B1315467) core. nih.gov One-pot syntheses involving Sonogashira couplings followed by Wacker-type heteroannulations have also been reported. nih.gov
Oxidative cyclization reactions provide another avenue to the furo[3,2-b]pyridine core. These reactions often involve the use of a metal catalyst to facilitate the ring-forming process. While specific examples for 2,3-dihydrofuro[3,2-b]pyridin-3-ol are not detailed in the provided search results, copper-mediated and other transition-metal-catalyzed cyclizations are common in the synthesis of related heterocyclic systems. These methods often proceed through mechanisms involving C-H activation or oxidative addition followed by reductive elimination.
Nucleophilic Aromatic Substitution (SNAr) Followed by Ring Closure
Nucleophilic aromatic substitution (SNAr) is a foundational strategy for constructing the furopyridine skeleton. nih.gov This approach typically involves the reaction of a substituted pyridine bearing a leaving group (commonly a halide) with a nucleophile that will ultimately form the furan (B31954) ring. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly when the leaving group is positioned at the C2 or C4 position. wikipedia.orgyoutube.com
The general mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, proceeding through a high-energy intermediate known as a Meisenheimer complex. nih.gov Subsequent expulsion of the leaving group restores the aromaticity of the pyridine ring. For the synthesis of furo[2,3-b]pyridines, a common route involves the substitution of a 2-halopyridine with a suitable oxygen-containing nucleophile, followed by an intramolecular cyclization to close the furan ring. nih.gov This strategy is versatile and allows for the introduction of various substituents on both the pyridine and the forming furan ring.
| Starting Material | Nucleophile/Reagents | Conditions | Product | Yield | Reference |
| 2-Halopyridine | Acetone derivative | Base, then cyclization | Substituted Furo[2,3-b]pyridine | Varies | nih.gov |
| 3-Methoxy-2-nitropyridine | [18F]Fluoride | 140°C, 1-30 min | 3-Methoxy-2-[18F]fluoropyridine | 70-89% | researchgate.net |
| 2-Nitropyridine derivatives | [18F]Fluoride/K222 | 140°C | 2-[18F]Fluoropyridine derivatives | 81±1% | researchgate.net |
Diels-Alder Cycloadditions (e.g., Inverse Electron Demand Diels-Alder with 1,2,4-Triazines)
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be adapted for the synthesis of the pyridine core of furopyridines. acsgcipr.org Specifically, inverse electron demand Diels-Alder (IEDDA) reactions are highly effective. In this variant, an electron-poor diene reacts with an electron-rich dienophile. acsgcipr.org
A common strategy involves the cycloaddition of a 1,2,4-triazine (the electron-poor diene) with an alkyne or enamine (the electron-rich dienophile). nih.govacsgcipr.org The initial [4+2] cycloaddition adduct is typically unstable and undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen (N₂) to form a dihydropyridine (B1217469) intermediate, which then aromatizes to the pyridine ring. acsgcipr.org When the dienophile is part of a furan derivative, this method can lead directly to the formation of a furopyridine scaffold. For instance, an intramolecular Diels-Alder reaction between a triazine and an alkyne has been used to afford a dihydrofuro[2,3-b]pyridine, which can then be oxidized to the aromatic furopyridine. nih.gov
| Diene | Dienophile | Reaction Type | Key Intermediate | Product | Reference |
| 1,2,4-Triazine | Alkyne | Intramolecular IEDDA | Dihydrofuropyridine | Furo[2,3-b]pyridine (after oxidation) | nih.gov |
| Aza-1,3-butadiene | Alkene/Alkyne | Intramolecular Hetero-Diels-Alder | Annelated Dihydropyridine | Annelated Pyridine | lboro.ac.uk |
| 2-Azadiene | Push-pull enamine | Intermolecular Diels-Alder | Dihydropyridine | Polysubstituted Pyridine | nih.gov |
Palladium-Catalyzed Cascade Reactions (e.g., Sonogashira-Wacker Heteroannulations)
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient construction of complex molecular architectures. nih.govbeilstein-journals.orgresearchgate.net For furopyridine synthesis, one-pot cascade reactions that combine multiple transformations are particularly elegant and efficient. nih.gov
A prominent example is the combination of a Sonogashira coupling followed by a Wacker-type heteroannulation. nih.gov This sequence typically begins with the Sonogashira coupling of a terminal alkyne with a suitably functionalized pyridine derivative (e.g., an iodo-hydroxypyridine). The resulting alkynylpyridine intermediate is then subjected to an intramolecular cyclization catalyzed by a palladium(II) salt. This cyclization, mechanistically related to the Wacker process, involves the nucleophilic attack of the pyridine's hydroxyl group onto the palladium-activated alkyne, forming the furan ring. This methodology provides a direct route to 2,3-substituted furo[2,3-b]pyridines. nih.gov
| Pyridine Substrate | Coupling Partner | Catalyst System | Reaction Type | Product | Reference |
| 2-Chloro-3-iodopyridine | Terminal Alkyne | Pd(0)/Cu(I) then Pd(II) | Sonogashira/Wacker-type heteroannulation | Furo[2,3-b]pyridine | nih.govnih.gov |
| 2-Bromoarylaldehyde | Terminal Acetylene | Palladium catalyst | Sequential Coupling-Imination-Annulation | Furopyridine | acs.org |
| β-Ketodinitriles | Alkynes | Pd(II) catalyst | Cyclization and N-H/C Annulation | Furo[2,3-b]pyridine | acs.org |
Pyridine N-Oxide-Mediated Syntheses
Pyridine N-oxides are versatile synthetic intermediates that exhibit reactivity distinct from their parent pyridines. researchgate.net The N-oxide functional group activates the pyridine ring, particularly at the 2- and 4-positions, for reactions with both electrophiles and nucleophiles. scripps.edu This enhanced reactivity has been exploited for the synthesis of substituted furopyridines.
In these syntheses, the pyridine N-oxide can be functionalized at the 2-position, for example, through C-H activation and subsequent alkenylation. researchgate.net The introduced group can then be elaborated to form the furan ring. For instance, a 2-alkenylated pyridine N-oxide can be deoxygenated to give the corresponding 2-alkenylpyridine, which can serve as a precursor for furan ring closure. researchgate.net Another approach involves the reaction of pyridine N-oxides with activating reagents like acetic anhydride (B1165640) or tosyl chloride, which facilitates the regioselective addition of nucleophiles to the 2-position, a key step in building the fused furan ring. bme.hu
| Starting Material | Reagents | Key Transformation | Product Type | Reference |
| Pyridine N-oxide | Olefins, Pd catalyst | C-H Alkenylation | 2-Alkenylated Pyridine N-oxide | researchgate.net |
| Pyridine N-oxide | Aryl Bromides, Pd catalyst | C-H Arylation | 2-Arylpyridine N-oxide | researchgate.net |
| Pyridine N-oxide | Acetic Anhydride (Ac₂O) | Polonovski Rearrangement | 2-Acetoxypyridine | bme.hu |
Metal-Mediated Coupling Reactions for Scaffold Assembly
The assembly of the furopyridine scaffold can be efficiently achieved through various metal-mediated cross-coupling reactions beyond the cascade processes mentioned earlier. mdpi.com Reactions such as Suzuki and Sonogashira couplings are fundamental for creating key C-C bonds necessary for the heterocyclic framework. researchgate.netmdpi.com
For example, a strategy could involve a Suzuki coupling to attach a furan or a precursor fragment to a pyridine ring. Alternatively, an intramolecular C-H arylation catalyzed by palladium can be used to form the fused ring system. beilstein-journals.org In this approach, a pyridine derivative bearing an aryl halide tethered by a suitable linker undergoes cyclization via activation of a C-H bond on the pyridine ring, leading to the formation of the fused heterocyclic product. beilstein-journals.org These methods are highly valued for their functional group tolerance and reliability in constructing complex heterocyclic systems from simpler, readily available building blocks.
| Reaction Type | Substrates | Catalyst | Key Bond Formed | Product Scaffold | Reference |
| Sonogashira Coupling | Amino-halopyridines, Terminal alkynes | Pd(0)/Cu(I) | C(sp)-C(sp²) | Azaindole (Furopyridine analogue) | mdpi.com |
| Suzuki Coupling | Bromopyrimidine, Phenyl boronic acid | Pd(PPh₃)₄ | C(sp²)-C(sp²) | Aryl-substituted pyrimidine (B1678525) | researchgate.net |
| Intramolecular C-H Arylation | N-Aryl-2-quinolinecarboxyamide (with C-Br) | Pd(OAc)₂/PPh₃ | C(aryl)-C(pyridine) | Fused Heteroaromatic | beilstein-journals.org |
Hydroboration and Subsequent Functionalization Pathways
Hydroboration is a powerful method for the anti-Markovnikov hydration and functionalization of alkenes and alkynes. libretexts.orgmasterorganicchemistry.com In the context of furopyridine synthesis, hydroboration can be applied to an unsaturated side chain on a pre-formed furopyridine core to install a hydroxyl group with specific regiochemistry and stereochemistry.
The reaction involves the addition of a boron-hydrogen bond across a double or triple bond. wikipedia.org The initial addition is typically a concerted, syn-addition process. libretexts.org The resulting organoborane intermediate is versatile and can be oxidized, most commonly with hydrogen peroxide and base, to yield an alcohol. libretexts.orgmasterorganicchemistry.com For instance, if a furopyridine scaffold possesses an exocyclic double bond, hydroboration-oxidation would place a hydroxyl group at the less substituted carbon, providing a route to functionalized dihydrofuropyridine derivatives that might be difficult to access through other means. The use of stable reagents like pyridine borane, which can be activated for room temperature reactions, has increased the practicality of this method. nih.gov
| Substrate Type | Reagent | Key Intermediate | Final Product | Key Features | Reference |
| Alkene | BH₃·THF | Trialkylborane | Alcohol | Anti-Markovnikov, Syn-addition | libretexts.org |
| Alkene | Pyridine Borane (py·BH₃) / I₂ | Monoalkylborane | Alcohol | Room temperature reaction | nih.gov |
| Pyridine | Diboron(4) compound / Base | N-boryl pyridyl anion | 1,4-Dihydropyridine | Umpolung approach, catalyst-free | nih.gov |
Radical Dearomatization Processes Applied to Furan Rings
Dearomatization reactions transform flat, aromatic systems into three-dimensional cyclic structures, providing rapid access to complex molecular scaffolds. The furan ring, due to its relatively low resonance stabilization energy compared to benzene, is a suitable candidate for such transformations. researchgate.net
While radical dearomatization is less common than other methods, it represents a potential pathway for functionalizing the furan portion of a furopyridine. These processes could involve generating a radical species that adds to the furan ring, breaking its aromaticity. Subsequent trapping of the resulting radical intermediate would lead to a stable dihydrofuran product. Such strategies can be used to synthesize highly substituted 2,3-dihydrofuran (B140613) derivatives. nih.gov For example, an intermolecular [3+2] cycloaddition followed by a furan ring-opening cascade can be triggered to synthesize functionalized acyclic structures from furan precursors, demonstrating the utility of breaking furan aromaticity in synthesis. nih.gov
| Process | Substrate | Key Step | Product Type | Significance | Reference |
| Asymmetric Dearomatization | (Menthyloxy)(3-furyl)carbene complexes | Conjugate organolithium addition | 2,3-Dihydrofuran derivatives | Creates quaternary stereocenters | nih.gov |
| Reductive Dearomatization | 2-Nitrofuran | Reduction with Zn/Acetic Acid | Acyclic nitrile | Ring fragmentation | researchgate.net |
| Cycloaddition/Ring-Opening | α-Fluoroalkyl furfuryl cation, Azides | Intermolecular [3+2] cycloaddition | (E)-Fluoroalkyl enone triazoles | Metal-free furan dearomatization | nih.gov |
Synthesis of Substituted this compound Derivatives
The generation of substituted derivatives of the this compound scaffold relies on precise and efficient chemical strategies. These methods are designed to allow for the controlled introduction of functional groups onto the furo[3,2-b]pyridine backbone, which is essential for exploring structure-activity relationships (SAR).
Regioselective Functionalization Approaches (e.g., Directed ortho-Metalation)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This technique utilizes a directing metalation group (DMG), which is typically a Lewis basic functional group. The DMG coordinates to a strong base, such as an organolithium reagent, and directs the deprotonation of the adjacent ortho C-H bond. This process creates a stabilized carbanion that can then react with various electrophiles to introduce a wide range of substituents with high regiochemical control.
Table 1: Examples of Regioselective Lithiation and Electrophilic Trapping on the Furo[3,2-b]pyridine Core
| Position of Lithiation | Reagent/Conditions | Electrophile | Resulting Substituent |
| C-7 | n-BuLi, THF, -78 °C | I₂ | Iodo |
| C-7 | n-BuLi, THF, -78 °C | DMF | Formyl |
| C-7 | n-BuLi, THF, -78 °C | Me₃SiCl | Trimethylsilyl |
| C-5 | LDA, THF, -78 °C | I₂ | Iodo |
| C-5 | LDA, THF, -78 °C | Me₃SiCl | Trimethylsilyl |
This table summarizes data from studies on the regioselective functionalization of the furo[3,2-b]pyridine framework, illustrating how different reagents and electrophiles can be used to introduce specific substituents at defined positions. nih.gov
Introduction of Diverse Substituents on the Furo[3,2-b]pyridine Core
Beyond directed metalation, transition metal-catalyzed cross-coupling reactions are indispensable for introducing a diverse range of substituents onto the furo[3,2-b]pyridine nucleus. These methods often start with a pre-functionalized core, such as a halo- or triflyloxy-substituted derivative, which can then be coupled with a variety of partners.
One prominent example is the palladium-catalyzed amination reaction. Research has shown that a chloro substituent at the C-5 position of the furo[3,2-b]pyridine ring can be effectively converted into a primary amine. This transformation is typically achieved using a palladium catalyst in conjunction with a suitable amine source, such as benzophenone imine followed by hydrolysis.
Another versatile method is the palladium/copper-catalyzed Sonogashira coupling, which is used to introduce carbon-based substituents at the C-2 position. benthamdirect.comnih.govresearchgate.net This one-pot reaction involves the coupling of a 3-chloro-2-hydroxypyridine precursor with various terminal alkynes. benthamdirect.comnih.gov The process proceeds through a sequential C-C bond formation followed by a C-O bond-forming cyclization, often facilitated by ultrasound irradiation, to yield a range of 2-substituted furo[3,2-b]pyridines. benthamdirect.comnih.govresearchgate.net
These catalytic methods are crucial for building molecular diversity, allowing for the attachment of aryl, alkyl, amino, and other functional groups that are difficult to install by other means. The ability to selectively functionalize different positions on the core enables comprehensive exploration of the chemical space around the furo[3,2-b]pyridine scaffold.
Table 2: Methods for Introducing Substituents on the Furo[3,2-b]pyridine Core
| Reaction Type | Position | Starting Group | Reagents | Substituent Introduced |
| Palladium-mediated Amination | C-5 | Chloro | Pd catalyst, Benzophenone imine | Amino |
| Pd/Cu-catalyzed Coupling | C-2 | Chloro (on precursor) | 10% Pd/C-CuI-PPh₃-Et₃N, Terminal Alkyne | Substituted Alkynyl |
| Pd-catalyzed Cross-Coupling | C-7 | Iodo | Pd catalyst, Coupling Partner | Aryl, Alkyl, etc. |
This table provides an overview of established catalytic methods for diversifying the furo[3,2-b]pyridine core, highlighting the versatility of transition metal catalysis in modern synthetic chemistry. nih.govbenthamdirect.comnih.govresearchgate.net
Stereochemical Control in the Synthesis of 2,3 Dihydrofuro 3,2 B Pyridin 3 Ol
Chiral Pool Synthesis Strategies (e.g., from Monosaccharide Precursors)
Chiral pool synthesis represents a powerful and efficient approach for the construction of enantiomerically pure compounds by utilizing readily available and inexpensive chiral starting materials from nature. researchgate.net Monosaccharides, with their densely packed and well-defined stereocenters, are particularly attractive precursors for the synthesis of complex heterocyclic systems like 2,3-Dihydrofuro[3,2-b]pyridin-3-ol.
A notable strategy involves the use of carbohydrates to construct the core structure of related dihydrofuro[3,2-b]piperidine derivatives, a method that can be conceptually adapted for the pyridin-3-ol target. For instance, a synthetic route starting from D- and L-arabinose has been successfully employed to produce dihydrofuro[3,2-b]piperidine derivatives. researchgate.net This approach leverages the inherent chirality of the starting sugar to establish the stereochemistry of the newly formed heterocyclic system. The synthesis typically involves a series of transformations including the formation of glycosides, selective protection and deprotection of hydroxyl groups, and intramolecular cyclization to form the fused ring system. The alteration of chiral centers in such glycomimetics has been shown to significantly impact their biological inhibitory activity, underscoring the importance of stereochemical control. researchgate.net
While a direct synthesis of this compound from a monosaccharide has not been extensively documented in readily available literature, the established synthesis of analogous structures from precursors like D-ribose provides a clear and viable blueprint for such an endeavor. researchgate.net The key would be the appropriate manipulation of functional groups on the carbohydrate backbone to enable the formation of the pyridine (B92270) ring instead of a piperidine (B6355638) ring, a transformation that is well within the realm of modern synthetic methods.
Asymmetric Synthesis Methodologies for the Dihydrofuran Ring
The asymmetric synthesis of the 2,3-dihydrofuran (B140613) ring is a critical aspect of controlling the stereochemistry of the final this compound molecule. Various catalytic and auxiliary-controlled methods have been developed for the enantioselective construction of dihydrofurans.
One prominent approach involves the reaction of rhodium-stabilized vinylcarbenoids with vinyl ethers. nih.gov In this methodology, the decomposition of a 2-diazo-3-siloxybutenoate, which contains a chiral auxiliary such as (R)-pantolactone, in the presence of a vinyl ether leads to the diastereoselective formation of a cyclopropane (B1198618) intermediate with high asymmetric induction. nih.gov Subsequent treatment of this cyclopropane with a fluoride (B91410) source, like tetrabutylammonium (B224687) fluoride, induces a desilylation followed by a ring expansion of the resulting acylcyclopropane to yield the desired 2,3-dihydrofuran with retention of stereochemistry. nih.gov
Another powerful strategy for the asymmetric synthesis of 2,3-dihydrofurans involves the use of chiral disubstituted beta-silyloxy alkylidene carbenes. nih.gov These reactive intermediates, generated from the α-elimination of silyloxy alkenyl aminosulfoxonium salts, can undergo an intramolecular O,Si-bond insertion to furnish enantio- and diastereomerically pure silyl-substituted 2,3-dihydrofurans in high yields. nih.gov The stereochemical outcome is controlled by the chirality of the starting sulfoximine.
While these methods have been demonstrated on various substituted dihydrofurans, their application to the specific framework of this compound would require the synthesis of a suitably functionalized pyridine-containing precursor. The principles of these asymmetric reactions, however, provide a solid foundation for the development of a stereocontrolled synthesis of the target molecule.
Diastereoselective and Enantioselective Transformations towards Chiral Centers
Achieving the desired stereochemistry at the C3 position of this compound often relies on diastereoselective or enantioselective transformations of a prochiral precursor. A common and effective strategy is the stereoselective reduction of a corresponding ketone, furo[3,2-b]pyridin-3(2H)-one.
The diastereoselective reduction of a ketone can be influenced by the presence of existing chiral centers in the molecule or by the use of chiral reducing agents. For instance, the synthesis of trans-2,3-dihydrofurans has been achieved with high diastereoselectivity through a pyridinium (B92312) ylide assisted tandem reaction. rsc.org While this specific example leads to a different substitution pattern, it highlights the potential for controlling the relative stereochemistry of the dihydrofuran ring.
For an enantioselective approach, the reduction of a prochiral furo[3,2-b]pyridin-3(2H)-one can be carried out using chiral catalysts. Systems based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands (e.g., BINAP, P-Phos), are well-established for the asymmetric hydrogenation of ketones to chiral alcohols. The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (e.e.).
An alternative to reductive methods is the use of chiral catalysts in cycloaddition reactions that form the dihydrofuran ring. For example, chiral phosphoric acid catalysis has been employed in asymmetric cycloaddition/annulation reactions to generate various cyclic compounds with high enantioselectivity. nih.gov Adapting such a strategy to the synthesis of the this compound core could provide a direct and efficient route to the enantiopure compound.
Chiral Resolution and Separation Techniques (e.g., Chiral Chromatography, Supercritical Fluid Chromatography (SFC))
When a synthesis produces a racemic or diastereomeric mixture of this compound, chiral resolution techniques are employed to separate the desired stereoisomer. Chiral chromatography is the most powerful and widely used method for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a racemic mixture, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a wide range of compounds. The choice of the mobile phase, which typically consists of a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for achieving optimal separation.
Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient alternative to HPLC for chiral separations. nih.gov SFC employs a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. nih.gov The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced solvent consumption, making it a "greener" and more economical technique. nih.gov Methanol is often used as a co-solvent, and in many cases, SFC can provide excellent resolution of enantiomers without the need for acidic or basic additives that are sometimes required in HPLC.
The general workflow for developing a chiral separation method involves screening a variety of CSPs and mobile phase compositions to identify the optimal conditions for resolving the enantiomers of this compound. Once an analytical method is established, it can be scaled up to a preparative level to isolate larger quantities of the desired enantiomer with high purity. nih.gov
Below is an interactive table summarizing the key aspects of these chiral separation techniques:
| Technique | Stationary Phase (CSP) | Typical Mobile Phase | Key Advantages | Considerations |
|---|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (Cellulose, Amylose), Pirkle-type, etc. | Hexane/Isopropanol, Hexane/Ethanol | Wide applicability, well-established | Higher solvent consumption, longer run times |
| Chiral SFC | Polysaccharide-based, etc. | Supercritical CO2 with co-solvents (e.g., Methanol) | Faster separations, reduced organic solvent use, "greener" | Requires specialized instrumentation |
Chemical Transformations and Derivatization of 2,3 Dihydrofuro 3,2 B Pyridin 3 Ol
Reactivity of the Dihydrofuran Ring System
The dihydrofuran ring in 2,3-dihydrofuro[3,2-b]pyridin-3-ol is a primary site for transformations that can alter the core structure of the molecule, leading to either aromatization or ring-opened products.
The dihydrofuran ring can undergo oxidation to form the corresponding aromatic furo[3,2-b]pyridine (B1253681) system. This transformation is a common strategy to access the fully unsaturated heterocyclic core. While specific oxidation of this compound is not extensively documented, analogous reactions on similar dihydrofuropyridine systems suggest that this is a feasible and important reaction pathway. For instance, the oxidation of a dihydrofuro[2,3-b]pyridine to the corresponding furo[2,3-b]pyridine (B1315467) has been successfully achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov
A plausible oxidation reaction for this compound would involve its conversion to furo[3,2-b]pyridin-3(2H)-one or its tautomer, furo[3,2-b]pyridin-3-ol. This reaction would likely proceed under mild oxidizing conditions to avoid over-oxidation or degradation of the pyridine (B92270) ring.
| Reactant | Reagent | Product | Notes |
| Dihydrofuro[2,3-b]pyridine | DDQ | Furo[2,3-b]pyridine | An analogous oxidation reaction. nih.gov |
| This compound | Mild Oxidizing Agent (e.g., DDQ, MnO₂) | Furo[3,2-b]pyridin-3(2H)-one / Furo[3,2-b]pyridin-3-ol | A proposed reaction based on analogy. |
The dihydrofuran ring is susceptible to ring-opening reactions under both acidic and basic conditions, leading to a variety of linear or rearranged products. Lewis acid-catalyzed ring-opening has been observed in related 2,3-dihydrofuran (B140613) acetals, which undergo intramolecular benzannulation to form functionalized carbazoles. mdpi.com This suggests that under acidic conditions, the ether linkage of the dihydrofuran ring in this compound could be cleaved.
Base-catalyzed ring-opening is also a possibility, particularly with strong bases, which could lead to the formation of substituted pyridine derivatives. The specific products of these ring-opening reactions would be highly dependent on the reaction conditions and the presence of other functional groups in the molecule.
| Reactant | Conditions | Potential Products | Notes |
| 5-(Indolyl)-2,3-dihydrofuran acetals | Lewis Acid (e.g., Yb(OTf)₃) | 1-Hydroxycarbazole-2-carboxylates | Demonstrates acid-catalyzed ring-opening and rearrangement. mdpi.com |
| This compound | Acidic (e.g., HCl) or Basic (e.g., NaOH) | Substituted pyridines | Proposed pathways based on general reactivity. |
Reactions of the Pyridine Moiety
The pyridine ring in this compound is an aromatic system that can undergo a range of reactions, including electrophilic and nucleophilic substitutions, as well as modifications at the nitrogen atom.
As a general principle, electrophilic aromatic substitution on the pyridine ring is disfavored due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically direct the incoming electrophile to the 3-position (C5 and C7 in the context of the furopyridine system). youtube.com
Conversely, nucleophilic aromatic substitution (SNAr) is a more common reaction for pyridines, particularly when a good leaving group is present at the 2- or 4-positions (C4 and C6 in the furopyridine system). nih.gov A relevant example is the synthesis of 5-chlorofuro[2,3-b]pyridin-3-ol, which is achieved through a nucleophilic aromatic substitution on a 2,5-dichloropyridine (B42133) precursor, followed by intramolecular cyclization. nih.gov This highlights the utility of SNAr reactions in functionalizing the pyridine moiety of the furo[3,2-b]pyridine scaffold.
| Reaction Type | Position(s) of Attack | Example Reaction | Reference |
| Electrophilic Aromatic Substitution | C5, C7 | General principle for pyridine | youtube.com |
| Nucleophilic Aromatic Substitution | C4, C6 | Synthesis of 5-chlorofuro[2,3-b]pyridin-3-ol from 2,5-dichloronicotinic acid derivative | nih.gov |
The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netorganic-chemistry.org The resulting pyridine N-oxide exhibits altered reactivity, often facilitating subsequent substitution reactions at the C4 and C6 positions.
Reduction of the pyridine ring is also a possible transformation, although it generally requires more forcing conditions than the reduction of the dihydrofuran ring. Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce the pyridine ring unless it is activated, for instance, as a pyridinium (B92312) salt. researchgate.netyoutube.commasterorganicchemistry.com More potent reducing agents, such as catalytic hydrogenation, would likely be required to reduce the pyridine moiety of this compound.
| Transformation | Typical Reagent | Product | Notes |
| N-Oxidation | m-CPBA | This compound N-oxide | A common reaction for pyridines. researchgate.netorganic-chemistry.org |
| Reduction | H₂/Pd, PtO₂ | Tetrahydropyridofuropyranol | Requires potent reducing agents. |
Transformations at the 3-Hydroxyl Group
The secondary hydroxyl group at the 3-position is a versatile functional handle for a variety of transformations, including esterification, etherification, and conversion to a leaving group for subsequent substitution reactions.
A key transformation of the 3-hydroxyl group is its conversion to a triflate (trifluoromethanesulfonate). This is a well-established method for transforming an alcohol into an excellent leaving group, which can then participate in a range of palladium-catalyzed cross-coupling reactions. For example, 5-chlorofuro[2,3-b]pyridin-3-ol has been converted to its corresponding triflate, which then serves as a versatile intermediate for introducing various substituents at the 3-position. nih.gov
Other potential reactions at the 3-hydroxyl group include standard esterification with acyl chlorides or anhydrides, and etherification via Williamson ether synthesis. Dehydration of the 3-hydroxyl group could also be envisioned, which would lead to the formation of the fully aromatic furo[3,2-b]pyridine.
| Reaction Type | Reagent | Product | Significance |
| Triftate Formation | Triflic Anhydride (B1165640), Pyridine | 2,3-Dihydrofuro[3,2-b]pyridin-3-yl trifluoromethanesulfonate (B1224126) | Creates an excellent leaving group for cross-coupling reactions. nih.gov |
| Esterification | Acyl Chloride, Base | 2,3-Dihydrofuro[3,2-b]pyridin-3-yl ester | Standard alcohol functionalization. |
| Etherification | Alkyl Halide, Base | 3-Alkoxy-2,3-dihydrofuro[3,2-b]pyridine | Standard alcohol functionalization. |
| Dehydration | Acid Catalyst, Heat | Furo[3,2-b]pyridine | Aromatization of the dihydrofuran ring. |
Esterification and Etherification Reactions
The hydroxyl group at the 3-position of the this compound core serves as a prime site for derivatization through esterification and etherification reactions. These transformations are fundamental in modifying the physicochemical properties of the molecule, such as lipophilicity, solubility, and metabolic stability, which are crucial for the development of bioactive compounds.
| Reagent | Catalyst/Conditions | Product Type |
| Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), heat | Ester |
| Acid Chloride | Base (e.g., Pyridine, Et₃N) | Ester |
| Acid Anhydride | Base (e.g., DMAP), heat | Ester |
These reactions allow for the introduction of a wide variety of acyl groups, thereby enabling fine-tuning of the molecule's properties.
Etherification , the formation of an ether linkage, is another key modification. This is commonly achieved via Williamson ether synthesis, where the deprotonated alcohol (alkoxide) reacts with an alkyl halide. Alternatively, other methods such as O-alkylation with alkyl sulfonates can be utilized. The basicity of the pyridine nitrogen may require careful selection of reaction conditions to avoid undesired side reactions.
| Reagent | Base/Conditions | Product Type |
| Alkyl Halide | Strong base (e.g., NaH) | Ether |
| Alkyl Tosylate/Mesylate | Base (e.g., K₂CO₃) | Ether |
Activation for Further Functionalization (e.g., Triflate Formation)
To expand the synthetic utility of this compound beyond simple derivatization of the hydroxyl group, it can be activated for participation in cross-coupling reactions. A common and highly effective strategy is the conversion of the hydroxyl group into a trifluoromethanesulfonate (triflate) group. Triflates are excellent leaving groups in palladium-catalyzed cross-coupling reactions.
The synthesis of the corresponding triflate from a hydroxyl-containing heteroaromatic compound is typically achieved by reaction with triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) in the presence of a non-nucleophilic base such as pyridine or triethylamine. A study on the closely related 5-chlorofuro[2,3-b]pyridin-3-ol demonstrated its successful conversion to the triflate. acs.org This transformation proceeded smoothly, affording the di-substituted furopyridine core ready for versatile palladium-mediated coupling reactions. acs.org
| Reagent | Base | Typical Yield | Reference |
| Triflic Anhydride (Tf₂O) | Pyridine | 71% (for 5-chlorofuro[2,3-b]pyridin-3-ol) | acs.org |
| N-Phenyl-bis(trifluoromethanesulfonimide) | Base (e.g., K₃PO₄) | Good to excellent | thieme.de |
The resulting 2,3-dihydrofuro[3,2-b]pyridin-3-yl triflate is a versatile intermediate for the introduction of carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions for Advanced Architectures
The activated triflate of this compound is a key building block for constructing more complex molecular frameworks through various cross-coupling reactions.
Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Stille, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The triflate group at the 3-position of the furopyridine core can be readily displaced by a variety of organometallic reagents.
Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron reagent (boronic acid or boronate ester) with an organic halide or triflate. This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. Research on the Suzuki-Miyaura coupling of 3-pyridyl triflates with alkenyl pinacol (B44631) boronates has shown that these reactions proceed in good to excellent yields using a palladium catalyst such as Pd(PPh₃)₄ with a base like K₃PO₄ in a solvent like dioxane. thieme.derug.nl Specifically, the triflate of 5-chlorofuro[2,3-b]pyridine (B2751575) has been successfully coupled with arylboronic acids using Pd(PPh₃)₄ and cesium carbonate, demonstrating the feasibility of this reaction on a closely related scaffold. acs.org
Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. organic-chemistry.org Aryl triflates are known to be effective electrophiles in Stille couplings. organic-chemistry.org While specific examples for the 2,3-dihydrofuro[3,2-b]pyridin-3-yl triflate are not extensively documented, the general applicability of Stille couplings to heteroaryl triflates suggests its potential for functionalizing this scaffold.
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate. organic-chemistry.orgchemrxiv.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgchemrxiv.org This method provides a direct route to alkynyl-substituted furopyridines, which can serve as versatile intermediates for further transformations.
| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Product |
| Suzuki | Boronic Acid/Ester | Pd(PPh₃)₄, Base (e.g., Cs₂CO₃, K₃PO₄) | Aryl/Vinyl-substituted furopyridine |
| Stille | Organostannane | Pd(PPh₃)₄ | Aryl/Vinyl-substituted furopyridine |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted furopyridine |
Other Transition Metal-Catalyzed Functionalizations
Beyond palladium, other transition metals such as nickel and copper can also be employed to functionalize the 2,3-dihydrofuro[3,2-b]pyridine (B3059227) core.
Nickel-Catalyzed Couplings: Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity. nagoya-u.ac.jp Nickel-based catalytic systems have been developed for the arylation of heteroarenes with aryl triflates. For instance, a system of Ni(OAc)₂ with a dppf ligand has been shown to be effective for the coupling of aryl triflates with azoles. acs.orgnagoya-u.ac.jp This suggests that nickel catalysis could be a viable strategy for the functionalization of the 2,3-dihydrofuro[3,2-b]pyridin-3-yl triflate.
Copper-Catalyzed Couplings: Copper-catalyzed reactions have a long history in organic synthesis, particularly for the formation of carbon-heteroatom bonds. While less common for the direct coupling of triflates compared to palladium, copper catalysis can be effective for certain transformations, such as the coupling with amides (Buchwald-Hartwig amination) or thiols. organic-chemistry.orgnih.gov These methods could potentially be adapted for the furopyridine scaffold to introduce nitrogen or sulfur-containing substituents.
The continued exploration of these and other transition metal-catalyzed reactions will undoubtedly expand the synthetic toolbox available for the derivatization of this compound, paving the way for the discovery of novel compounds with significant scientific and technological impact.
Advanced Spectroscopic and Computational Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2,3-Dihydrofuro[3,2-b]pyridin-3-ol, a combination of one-dimensional and two-dimensional NMR experiments would be required to assign all proton and carbon signals.
Proton NMR (¹H NMR) Analysis
A ¹H NMR spectrum would provide crucial information about the number of different types of protons, their chemical environment, and their connectivity. The expected signals would correspond to the protons on the pyridine (B92270) ring, the dihydrofuran ring, and the hydroxyl group. The chemical shifts (δ) would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the aromaticity of the pyridine ring. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, allowing for the determination of the relative positions of the protons.
Hypothetical ¹H NMR Data Table for this compound: (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | |||
| H-3 | |||
| H-5 | |||
| H-6 | |||
| H-7 |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would provide insight into their hybridization and chemical environment. For instance, the carbons of the pyridine ring would appear in the aromatic region, while the saturated carbons of the dihydrofuran ring would be found at higher fields. The carbon bearing the hydroxyl group (C-3) would be expected to have a specific chemical shift due to the deshielding effect of the oxygen atom.
Hypothetical ¹³C NMR Data Table for this compound: (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-2 | |
| C-3 | |
| C-3a | |
| C-5 | |
| C-6 | |
| C-7 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are essential for confirming the structural assignment.
COSY (Correlation Spectroscopy) would establish the connectivity between protons that are coupled to each other, helping to trace the proton network within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds, which is critical for identifying the connectivity of quaternary carbons and piecing together the entire molecular framework.
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-O stretching of the alcohol and ether, C-N stretching of the pyridine ring, and C-H stretching of the aromatic and aliphatic portions of the molecule.
Hypothetical IR Data Table for this compound: (Note: This table is for illustrative purposes only and is not based on experimental data.)
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (Alcohol) | |
| C-H Stretch (Aromatic) | |
| C-H Stretch (Aliphatic) | |
| C=N Stretch (Pyridine) | |
| C-O Stretch (Ether) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, which would confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would offer additional structural clues, as the molecule would break apart in a predictable manner upon ionization.
Computational Chemistry and Quantum Mechanical Studies
In the absence of experimental data, computational methods could be employed to predict the spectroscopic properties of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), could be used to optimize the molecular geometry and calculate theoretical NMR chemical shifts, IR vibrational frequencies, and other molecular properties. These calculated values could then be compared with experimental data for related known compounds to assess their accuracy and could serve as a guide for future experimental investigations.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For this compound, DFT calculations can predict a variety of chemical properties, offering a theoretical framework to understand its stability, reactivity, and spectroscopic characteristics.
DFT studies are often performed using specific functionals and basis sets, such as B3LYP/6-311G**, to obtain energy-optimized structures. researchgate.net These calculations can determine key electronic parameters that govern the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability.
Furthermore, DFT can be employed to calculate the electrostatic potential surface, which illustrates the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. Natural Population Analysis (NPA) charges and local Fukui indices can also be computed to provide a more quantitative measure of the reactive sites within the molecule. researchgate.net While specific DFT data for this compound is not extensively published, the principles are well-established in the study of related heterocyclic systems. researchgate.net
Illustrative Data Table: Calculated Electronic Properties of this compound (Hypothetical)
| Parameter | Calculated Value (a.u.) | Interpretation |
| HOMO Energy | -0.245 | Indicates electron-donating capability |
| LUMO Energy | -0.089 | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 0.156 | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. It serves to demonstrate the type of information obtained from DFT calculations.
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A particularly important application in drug discovery is molecular docking, which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be instrumental in identifying potential biological targets and understanding the molecular basis of its activity.
In a typical docking study, a 3D model of the ligand (this compound) is placed into the binding site of a macromolecular target, such as a protein or enzyme. The software then explores different binding poses and scores them based on various factors, including intermolecular forces like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This process can help to predict the binding affinity and mode of action of the compound.
For example, derivatives of the closely related dihydrofuro[3,2-b]piperidine scaffold have been investigated as potent α-glucosidase inhibitors through molecular docking. nih.gov These studies revealed key interactions, such as hydrogen bonds with specific amino acid residues (e.g., ASP, HIE) and π-stacking with aromatic residues (e.g., PHE, TRP), that are crucial for inhibitory activity. nih.gov Similar methodologies could be applied to this compound to explore its potential interactions with various biological targets. The selection of the best-scoring conformation allows for a detailed analysis of the bonds formed between the ligand and the receptor's binding pocket. nih.gov
Illustrative Data Table: Docking Results of this compound with a Hypothetical Kinase Target
| Parameter | Value | Details |
| Binding Energy | -8.5 kcal/mol | Predicted affinity of the ligand for the target |
| Interacting Residues | ASP145, LYS88, PHE146 | Key amino acids in the binding pocket |
| Hydrogen Bonds | 2 | With the backbone of ASP145 and side chain of LYS88 |
| Hydrophobic Interactions | 3 | With the side chains of VAL70, ILE85, and PHE146 |
Note: This data is for illustrative purposes to demonstrate the output of a molecular docking study.
Conformational Analysis and Energy Minimization
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains a non-aromatic dihydropyran-like ring, multiple low-energy conformations may exist.
Computational methods are used to perform a systematic search for these stable conformers and to calculate their relative energies. This process typically involves energy minimization, where the geometry of the molecule is optimized to find the lowest energy state. This is crucial because the biologically active conformation is often one of the lowest energy conformers.
The resulting energy-minimized structures provide insights into the preferred shape of the molecule in different environments. This information is vital for understanding its interaction with biological receptors, as the shape of the ligand must be complementary to the binding site. In related bicyclic systems, conformational locking has been shown to be an effective strategy to enhance the inhibitory effect on enzymes. nih.gov Therefore, understanding the conformational preferences of the fused ring system in this compound is essential for predicting its biological profile.
Illustrative Data Table: Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 35.2 | 0.00 | 75.3 |
| 2 | -33.8 | 1.25 | 15.1 |
| 3 | 175.6 | 2.80 | 9.6 |
Note: This table presents hypothetical data to illustrate the results of a conformational analysis, showing the relative stability and population of different conformers.
Mechanistic Investigations of Biological Activities
Molecular Mechanisms as a Kinase Inhibitor Scaffold
The furo[3,2-b]pyridine (B1253681) core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile framework for developing inhibitors against various protein kinases. The 2,3-dihydro and 3-ol substitutions on this core structure provide specific steric and hydrogen-bonding features that enhance binding affinity and selectivity for target kinases.
Inhibition of Cdc-like Kinases (CLKs): Detailed Mechanisms of Action
Derivatives of the furo[3,2-b]pyridine scaffold have been identified as potent inhibitors of Cdc-like kinases (CLKs), a family of dual-specificity kinases that play a crucial role in the regulation of RNA splicing. The inhibitory action of compounds based on this scaffold is achieved through direct interaction with the ATP-binding pocket of the CLK enzymes.
The nitrogen atom in the pyridine (B92270) ring and the oxygen atom of the furo-pyridine core are key to this interaction, forming hydrogen bonds with the hinge region of the kinase domain. This region is critical for the proper positioning of ATP. By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the phosphotransferase activity of the kinase. The 3-hydroxyl group of 2,3-Dihydrofuro[3,2-b]pyridin-3-ol can form an additional hydrogen bond with the kinase, further stabilizing the inhibitor-enzyme complex and contributing to the potency of the inhibition.
The selectivity of these inhibitors for CLKs over other kinases is attributed to the unique conformation of the furo[3,2-b]pyridine scaffold, which fits snugly into the specific topology of the CLK active site.
Interactions with ATP-Binding Sites and Allosteric Sites in Protein Kinases
The primary mechanism of action for this compound-based inhibitors is competitive inhibition at the ATP-binding site. This orthosteric inhibition is a common strategy for kinase inhibitors. The planar furo[3,2-b]pyridine ring system mimics the adenine (B156593) ring of ATP, allowing it to fit into the hydrophobic pocket of the active site.
While direct allosteric inhibition by this specific scaffold has not been extensively detailed in publicly available research, the potential for allosteric modulation exists. Allosteric sites are distinct from the ATP-binding pocket, and binding to these sites can induce conformational changes that inactivate the kinase. The development of derivatives of this compound could potentially lead to allosteric inhibitors, which often offer higher selectivity compared to ATP-competitive inhibitors due to the greater diversity of allosteric sites among different kinases.
Targeting Specific Kinase Families (e.g., B-Raf, Lck, EGFR, AKT)
While the furo[3,2-b]pyridine scaffold has been most prominently linked to CLK inhibition, its versatility allows for its adaptation to target other important kinase families involved in cancer and other diseases. The design of specific derivatives of this compound can be tailored to achieve selectivity for kinases such as:
B-Raf: A key component of the MAPK/ERK signaling pathway, frequently mutated in melanoma.
Lck: A tyrosine kinase crucial for T-cell signaling and a target for autoimmune diseases.
EGFR: The epidermal growth factor receptor, a transmembrane tyrosine kinase often overexpressed in solid tumors.
AKT: A serine/threonine kinase that plays a central role in cell survival and proliferation.
The selectivity for these kinases is achieved by modifying the substituents on the furo[3,2-b]pyridine core to exploit subtle differences in the amino acid residues lining their respective ATP-binding pockets.
Mechanisms of Signaling Pathway Modulation
The inhibition of specific kinases by this compound-based compounds leads to the modulation of entire signaling pathways that are critical for cellular function and are often dysregulated in disease.
Hedgehog Signaling Pathway Modulation
The Hedgehog (Hh) signaling pathway is essential during embryonic development and its aberrant activation is implicated in several types of cancer. Furo[3,2-b]pyridine derivatives have been shown to be effective modulators of this pathway. The mechanism of this modulation is linked to the inhibition of kinases that are upstream regulators of the Hh pathway. By inhibiting these kinases, the compounds can prevent the activation of Gli transcription factors, which are the ultimate effectors of the Hh pathway and are responsible for the expression of genes that drive tumor growth.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Signaling Pathway Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune response and is involved in inflammatory diseases. The development of IRAK4 inhibitors is a promising therapeutic strategy. The this compound scaffold can be adapted to design potent and selective IRAK4 inhibitors. These inhibitors would function by blocking the kinase activity of IRAK4, thereby preventing the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.
Antiproliferative and Apoptosis-Inducing Mechanisms in Cellular Models
Derivatives of the broader furopyridine and related pyridine-containing scaffolds have demonstrated significant antiproliferative and apoptosis-inducing capabilities in various cancer cell models. The mechanisms are multifaceted, involving the disruption of key cellular processes that govern cell growth and survival.
Compounds featuring the pyridine ring system have been shown to halt the proliferation of cancer cells by interfering with the cell cycle. For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been found to inhibit cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. nih.gov These kinases are crucial for the progression of the cell cycle from the G1 (first gap) to the S (synthesis) phase. By inhibiting these enzymes, the compounds effectively arrest the cell cycle, preventing the cancer cells from dividing. nih.gov
Similarly, studies on 3-cyano-2-substituted pyridines revealed that they can cause cell cycle arrest in the G1 phase in MCF-7 breast cancer cells. mdpi.com This arrest is associated with the increased expression of cell cycle inhibitors like p21 and p27, and reduced expression of the key kinases CDK2 and CDK4. mdpi.com Furthermore, thieno[2,3-b]pyridines, a closely related scaffold, have been observed to induce a G2/M phase arrest in aggressive prostate cancer cells. nih.gov Some naphtho-thiazolo-pyrimidine hybrids, which act as topoisomerase II inhibitors, also arrest the cell cycle at the G2/M phase. nih.gov
A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved via the intrinsic (mitochondrial) pathway. Research on pyrido[2,3-d]pyrimidines and 3-cyano-2-substituted pyridines shows they can significantly alter the levels of key apoptosis-regulating proteins. nih.govmdpi.com
Specifically, these compounds have been observed to:
Upregulate pro-apoptotic proteins: They increase the expression of p53, a tumor suppressor protein that can trigger apoptosis, and Bax, which promotes the release of cytochrome c from the mitochondria. nih.govmdpi.commdpi.com
Downregulate anti-apoptotic proteins: They decrease the levels of Bcl-2, a protein that prevents apoptosis by inhibiting Bax. nih.govmdpi.com
Activate executioner caspases: The release of cytochrome c activates a cascade of enzymes called caspases, culminating in the activation of caspase-3 and caspase-9, which carry out the dismantling of the cell. nih.govmdpi.comwaocp.org
One study on (2-phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives demonstrated their antiproliferative effects, which are linked to the induction of apoptosis. mdpi.com Similarly, pyrazole (B372694) derivatives have been shown to induce apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of caspase-3. waocp.org The table below summarizes the cytotoxic activity of some pyridine-based compounds against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | Activity/IC50 Value | Source |
| 3-Cyano-2-substituted pyridine (9a) | MCF-7 (Breast) | 2 µM | mdpi.com |
| Pyrido[2,3-d]pyrimidine (6b) | PC-3 (Prostate) | More active than doxorubicin | nih.gov |
| Pyrido[2,3-d]pyrimidine (8d) | MCF-7 (Breast) | More active than doxorubicin | nih.gov |
| Thieno[2,3-b]pyridine (DJ160) | Prostate Cancer Cells | Most potent in a panel | nih.gov |
| Naphtho-thiazolo-pyrimidine (6i) | MCF-7, A549, HCT-116 | Superior to doxorubicin | nih.gov |
Enzymatic Inhibition Mechanisms
The furo[3,2-b]pyridine scaffold and its derivatives are effective inhibitors of several key enzymes implicated in disease. Their inhibitory mechanisms often involve direct interaction with the enzyme's active site.
α-Glucosidase Inhibition: Derivatives of dihydrofuro[3,2-b]piperidine have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a key target in managing type 2 diabetes. nih.govnih.gov These compounds act as competitive inhibitors, binding to the active site of the enzyme and preventing it from breaking down complex carbohydrates into absorbable simple sugars. nih.gov Structure-activity relationship studies have shown that the stereochemistry and the nature of substituents on the piperidine (B6355638) nitrogen are critical for inhibitory potency. nih.govnih.gov For example, an L-arabino-configured derivative with a 2,6-dichloro-4-hydroxylbenzyl group (Compound 32) was found to be exceptionally potent. nih.govnih.gov
| Compound | Target Enzyme | IC50 Value | Source |
| Compound 32 (L-arabino) | α-Glucosidase | 0.07 µM | nih.govnih.gov |
| Compound 28 | α-Glucosidase | 0.5 µM | nih.govnih.gov |
| Acarbose (Control) | α-Glucosidase | Significantly weaker than test compounds | nih.govnih.gov |
Mushroom Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in cosmetics and for treating hyperpigmentation disorders. Various heterocyclic compounds, including chromones and bipyridines, have been shown to inhibit mushroom tyrosinase. nih.govresearchgate.net The mechanism can be competitive, where the inhibitor vies with the substrate (like L-tyrosine) for the enzyme's active site. researchgate.net In some cases, the inhibition is uncompetitive, meaning the inhibitor binds to the enzyme-substrate complex. nih.gov This suggests the binding of the substrate induces a conformational change in the enzyme, creating a new binding site for the inhibitor. nih.gov Flavonoids have also been reported to inhibit tyrosinase, a mechanism attributed to their ability to chelate the copper ions (Cu2+) essential for the enzyme's catalytic activity. researchgate.net
Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. They are established targets for anticancer drugs. Certain complex heterocyclic systems incorporating pyridine or pyrimidine (B1678525) rings have been identified as topoisomerase IIα inhibitors. nih.govnih.gov These compounds can function as catalytic inhibitors, preventing the enzyme from binding to or cleaving DNA. nih.govnih.gov This disruption of topoisomerase function leads to errors in DNA synthesis and repair, ultimately triggering cell death in rapidly dividing cancer cells. nih.gov For example, a series of novel naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids were shown to inhibit topoisomerase IIα activity at micromolar concentrations. nih.gov
Proposed Mechanisms of Antimicrobial and Anti-inflammatory Properties of the Scaffold
The furopyridine scaffold is also associated with promising antimicrobial and anti-inflammatory activities, with mechanisms rooted in the disruption of microbial processes and inflammatory signaling cascades.
Anti-inflammatory Mechanisms: The anti-inflammatory effects of pyridine-containing scaffolds are believed to stem from their ability to modulate key inflammatory pathways. One proposed mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which reduces the production of prostaglandins (B1171923) (like PGE2), key mediators of inflammation and pain. nih.govnih.gov Another mechanism involves the inhibition of protein denaturation, a process linked to the development of autoantigens in inflammatory conditions. acs.org
More specifically, derivatives of the related dihydrofuro[2,3-b]pyridine scaffold have been identified as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov IRAK4 is a critical kinase in the innate immune response, controlling downstream signaling pathways such as NF-κB and MAPK. By inhibiting IRAK4, these compounds can effectively reduce the production of pro-inflammatory cytokines like TNF-α, thus dampening the inflammatory response. nih.gov Some pyrazole derivatives may also exert their anti-inflammatory effects through antioxidant and free-radical scavenging properties, which can indirectly inhibit enzymes like cyclooxygenase and lipoxygenase. mdpi.com
Antioxidant Mechanisms Involving Hydroxyl Functionalities
There are no specific studies in the reviewed scientific literature that investigate the antioxidant mechanisms of this compound. Consequently, no detailed research findings or data tables on its radical scavenging activity, hydrogen atom transfer, or other antioxidant pathways can be provided.
For context, research on other classes of hydroxylated heterocyclic compounds has established that a phenolic hydroxyl group is often a key structural feature for antioxidant activity. The ability of this functional group to donate a hydrogen atom to a free radical, thereby neutralizing it, is a well-understood mechanism. The resulting radical on the antioxidant molecule is typically stabilized by resonance.
In the absence of direct research, any discussion of the potential antioxidant activity of this compound would be purely speculative and not based on scientific evidence.
Data on Antioxidant Activity
| Compound Studied | Assay | Findings |
|---|---|---|
| This compound | Not available | No data found in scientific literature. |
Emerging Research Directions and Future Perspectives
Development of Chemical Probes for Elucidating Biological Systems
The development of chemical probes is essential for understanding complex biological processes at the molecular level. The dihydrofuro[3,2-b]pyridine scaffold presents a promising foundation for creating such tools, which can be used to visualize, identify, and modulate the function of specific biomolecules within living systems.
There is a high demand for novel fluorescent core skeletons to create probes for biomedical investigation. nih.gov Drawing inspiration from structurally related heterocyclic systems like pyrido[3,2-b]indolizine, the 2,3-Dihydrofuro[3,2-b]pyridin-3-ol scaffold is a candidate for the rational design of new organic fluorophores. nih.gov Computational modeling can be employed to predict how substitutions on the core structure will affect its photophysical properties, allowing for the systematic tuning of emission wavelengths across the visible spectrum (from blue to red). nih.gov This strategy could lead to the creation of compact, neutral, and biocompatible fluorescent probes that absorb light in the visible range (>400 nm). nih.gov
Furthermore, by attaching specific binding moieties or reactive groups, these fluorescent cores can be converted into affinity probes. These probes can selectively target and covalently label proteins or other biomolecules of interest, enabling their identification and characterization within complex cellular environments. The development of such probes based on the dihydrofuropyridine scaffold would provide powerful tools for chemical biology and drug discovery. The synthesis of pyrido[2,3-b]indolizines, which show green light emission with high quantum yields, further supports the potential of related scaffolds in developing fluorescent probes. mdpi.com
Exploration of Structure-Activity Relationships (SAR) for Optimized Biological Response
Understanding the relationship between a molecule's structure and its biological activity is fundamental to modern drug discovery. For the this compound scaffold, systematic SAR studies are crucial for optimizing its therapeutic potential.
Systematic modification of the dihydrofuropyridine core is a key strategy for enhancing biological activity and selectivity. Research on related scaffolds has demonstrated the effectiveness of this approach. For instance, in a series of dihydrofuro[2,3-b]pyridine derivatives developed as IRAK4 inhibitors, structural modifications led to a significant improvement in potency, with one compound showing an IC50 of 6.2 nM. nih.gov Similarly, studies on 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones, potent antagonists of the CRF1 receptor, revealed that specific substitutions resulted in high receptor binding affinity (IC50 = 0.70 nM). nih.gov
For the this compound scaffold, key positions for modification include the hydroxyl group at position 3, the pyridine (B92270) nitrogen, and available positions on both the furan (B31954) and pyridine rings. Introducing a variety of substituents at these sites can influence factors such as binding affinity, selectivity, and pharmacokinetic properties. For example, in a study of dihydrofuro[3,2-b]piperidine derivatives, the configuration of chiral centers and the nature of N-substituents were found to markedly influence α-glucosidase inhibition, with one derivative exhibiting an IC50 value of 0.07 μM. mdpi.comnih.gov
Computational methods are increasingly used to accelerate the drug design process. arxiv.org Molecular docking, a key computational technique, can predict the binding modes of dihydrofuro[3,2-b]pyridine derivatives with their biological targets. This approach has been successfully used to understand the interactions of furopyridone derivatives with potential targets in esophageal cancer, such as EGFR and MetAP2, where hydrogen bonding with the furan ring and carbonyl groups was identified as crucial for binding. mdpi.com
For the this compound scaffold, docking simulations can help prioritize which derivatives to synthesize, saving time and resources. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to explain the observed biological activity. nih.gov These computational approaches, combined with experimental SAR data, create a powerful feedback loop for the design of optimized compounds.
Integration with Diversity-Oriented Synthesis (DOS) for Compound Library Generation
Diversity-Oriented Synthesis (DOS) is a powerful strategy for exploring chemical space and identifying novel biological activities. The this compound scaffold is an excellent starting point for DOS, allowing for the generation of a large and structurally diverse library of compounds. By employing various synthetic methodologies, including multicomponent reactions and chemoselective cross-couplings, the core scaffold can be elaborated with a wide range of functional groups and structural motifs. nih.gov
This approach has been demonstrated with the related dihydrofuro[3,2-b]piperidine skeleton, where a library of derivatives was synthesized from D- and L-arabinose to explore their potential as α-glucosidase inhibitors. nih.gov By applying DOS principles to the this compound core, researchers can generate collections of unique molecules for high-throughput screening against a wide array of biological targets, increasing the probability of discovering new lead compounds for various diseases.
Investigation of Novel Biological Targets for Dihydrofuro[3,2-b]pyridine Scaffolds
While research into the biological activities of this compound is ongoing, related dihydrofuropyridine and dihydropyridine (B1217469) scaffolds have shown activity against a range of important biological targets. This suggests that the this compound core may also interact with these or other novel targets.
Potential targets identified from related scaffolds include:
Kinases: The furo[2,3-b]pyridine (B1315467) core is considered a valuable hinge-binding template for kinase inhibitors. nih.gov Dihydrofuro[2,3-b]pyridine derivatives have been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key regulator in innate immunity. nih.gov Furthermore, furo[2,3-d]pyrimidine (B11772683) derivatives have been designed as dual PI3K/AKT inhibitors, targeting a critical pathway in cancer. nih.gov
Metabolic Enzymes: Dihydrofuro[3,2-b]piperidine derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, highlighting their potential for the treatment of diabetes. mdpi.comnih.gov
Sirtuins: Novel 1,4-dihydropyridines have been discovered as specific binders and activators of SIRT3, a mitochondrial deacetylase implicated in cancer and metabolism. nih.gov
Bacterial Proteins: Dihydropyridine derivatives have been shown to target the essential regulator HsrA in Helicobacter pylori, demonstrating bactericidal activity against antibiotic-resistant strains. researchgate.netnih.gov
Other Cancer Targets: Furopyridone derivatives have shown significant cytotoxic activity against esophageal cancer cells, with molecular docking suggesting potential interactions with EGFR and MetAP2. mdpi.com
Future research should involve screening libraries of this compound derivatives against these and other target classes to uncover new therapeutic opportunities. The versatility of the scaffold makes it a promising platform for the discovery of drugs with novel mechanisms of action.
Q & A
Q. What multicomponent reaction strategies enable diversification of the fused furan-pyridine scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
